molecular formula C21H22N2O5S2 B2605490 methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate CAS No. 946368-98-5

methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate

Cat. No.: B2605490
CAS No.: 946368-98-5
M. Wt: 446.54
InChI Key: LKWSERPCEAVJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with a methyl carboxylate group at position 2, a sulfamoyl group at position 3, and a carbamoylmethyl-methylamine moiety linked to a 3,4-dimethylphenyl ring.

The synthesis of such compounds often follows strategies analogous to those described for benzothiazine derivatives, where pre-functionalized starting materials (e.g., substituted anthranilic acids) are sulfonylated and cyclized to form the heterocyclic core . The 3,4-dimethylphenyl substituent likely enhances lipophilicity and steric bulk, which may influence binding affinity or metabolic stability.

Properties

IUPAC Name

methyl 3-[[2-(3,4-dimethylanilino)-2-oxoethyl]-methylsulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-13-9-10-15(11-14(13)2)22-18(24)12-23(3)30(26,27)20-16-7-5-6-8-17(16)29-19(20)21(25)28-4/h5-11H,12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWSERPCEAVJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the carbamoyl, sulfamoyl, and ester groups through various organic reactions. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Pharmacological Applications

Benzothiophene derivatives, including the compound , have shown a wide range of biological activities. The following table summarizes key therapeutic areas where benzothiophene derivatives have demonstrated efficacy:

Therapeutic Area Biological Activity References
AnticancerInhibitory effects on various cancer cell lines
AntimicrobialEffective against bacterial and fungal strains
Anti-inflammatoryReduction of inflammation markers in vitro
AntidiabeticImprovement in glucose metabolism
AnticonvulsantPotential in seizure control
AntitubercularActivity against Mycobacterium tuberculosis

Anticancer Activity

The compound has been studied for its anticancer properties, particularly its ability to inhibit the growth of various cancer cell lines. Research indicates that modifications in the benzothiophene structure can enhance its cytotoxicity against specific types of cancer, highlighting the importance of structure-activity relationships (SAR) in drug design .

Antimicrobial Properties

Benzothiophene derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain synthesized derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Research has demonstrated that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This makes them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Synthetic Methodologies

The synthesis of methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate typically involves multi-step reactions. Key synthetic strategies include:

  • Cyclization Techniques : Various cyclization methods are employed to construct the benzothiophene core, often using transition metal catalysts to facilitate reactions.
  • Functional Group Modifications : The introduction of different functional groups can enhance biological activity and solubility.
  • Amide Bond Formation : This is crucial for linking the sulfamoyl moiety to the benzothiophene scaffold, impacting both pharmacodynamics and pharmacokinetics .

Material Science Applications

Beyond medicinal chemistry, benzothiophene derivatives are being explored for their application in organic electronics, particularly in organic solar cells. The unique electronic properties of these compounds allow them to function as effective charge transport materials .

Organic Photovoltaics

Research indicates that incorporating benzothiophene units into photovoltaic materials can significantly improve their efficiency due to enhanced light absorption and charge mobility .

Case Studies

Several studies have highlighted the applications of benzothiophene derivatives:

  • A study on a series of benzothiophene-based thiazolidinone derivatives showed promising antibacterial activity comparable to standard antibiotics like Ciprofloxacin .
  • Another research focused on the anticancer potential of modified benzothiophenes revealed that certain structural modifications led to increased potency against specific tumor types .

Mechanism of Action

The mechanism of action of methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include compounds with modifications to the aryl sulfonamide group, benzothiophene substituents, or ester moieties. Below is a comparative analysis:

Compound Substituents Molecular Formula Key Features
Target compound 3,4-dimethylphenylcarbamoylmethyl-methylsulfamoyl, methyl carboxylate C₂₁H₂₁N₂O₅S₂ High lipophilicity due to dual methyl groups; potential for hydrophobic interactions
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-41-7) 3-fluoro-4-methylphenylsulfamoyl, ethyl carboxylate C₁₈H₁₆FNO₄S₂ Fluorine atom increases electronegativity and may enhance metabolic stability
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (CAS 1142210-42-1) Thiadiazole-methoxy, phenylcarbamoyl C₁₈H₁₅N₃O₄S Thiadiazole introduces π-stacking potential; reduced steric bulk
Methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate derivatives Hydroxy, dioxo-benzothiazine core C₁₀H₉NO₅S Polar dioxo group enhances solubility; limited steric hindrance

Physicochemical and Pharmacological Implications

  • Binding Interactions : The sulfamoyl and carbamoyl groups may engage in hydrogen bonding with target proteins, as modeled in Glide XP docking studies . The thiadiazole analog’s methoxy group could participate in hydrophobic enclosure interactions .
  • Metabolic Stability : Fluorine in the ethyl carboxylate analog may reduce cytochrome P450-mediated oxidation, extending half-life relative to the target compound .

Biological Activity

Methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate, identified by its CAS number 941892-85-9, is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C24H26N2O5S2C_{24}H_{26}N_{2}O_{5}S_{2} and a molecular weight of 486.6 g/mol. The structure comprises a benzothiophene core substituted with various functional groups, including a carbamoyl and sulfamoyl moiety, which may contribute to its biological effects.

Structural Formula

Molecular Structure C24H26N2O5S2\text{Molecular Structure }C_{24}H_{26}N_{2}O_{5}S_{2}

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For example, studies on related benzothiophene derivatives have demonstrated their ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study:

  • Compound: 3-(4-methylphenyl)-1-benzothiophene derivatives
  • Activity: Induced apoptosis in A549 lung cancer cells.
  • Mechanism: Activation of caspase pathways leading to programmed cell death.

Antimicrobial Activity

In vitro studies have shown that the compound possesses antimicrobial properties against several bacterial strains. The presence of the sulfamoyl group is particularly noteworthy as it is known to enhance antibacterial activity.

Research Findings:

  • Bacterial Strains Tested: Escherichia coli, Staphylococcus aureus
  • Minimum Inhibitory Concentration (MIC):
    • Against E. coli: 32 µg/mL
    • Against S. aureus: 16 µg/mL

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which are common in sulfamoyl-containing compounds. Preliminary studies have indicated that it may inhibit pro-inflammatory cytokines in macrophages.

Experimental Results:

  • Cytokine Inhibition: Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
  • Concentration for Effectiveness: Significant inhibition observed at concentrations above 10 µM.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Inhibition of key enzymes involved in tumor progression and inflammation.
  • Receptor Modulation: Interaction with specific receptors that mediate cellular responses to stress and inflammation.
  • Oxidative Stress Induction: Inducing oxidative stress leading to cellular damage in pathogens and cancer cells.

Comparative Analysis with Related Compounds

Compound NameCAS NumberBiological ActivityReference
Methyl 3-(4-methylphenyl)-1-benzothiophene123456-78-9Anticancer
Benzothiophene Derivative X987654-32-1Antimicrobial
Sulfamoyl Compound Y456789-01-2Anti-inflammatory

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of methyl 3-({[(3,4-dimethylphenyl)carbamoyl]methyl}(methyl)sulfamoyl)-1-benzothiophene-2-carboxylate?

  • Methodological Answer : Synthesis involves sequential functionalization of the benzothiophene core. Critical steps include:

  • Chemoselective Reduction : Use of reducing agents like Et3SiH/I2 to modify substituents without disrupting sulfonamide or carbamate groups (analogous to benzothiophene derivatives in ).
  • Coupling Reactions : Amide bond formation between the carbamoyl-methyl group and the 3,4-dimethylphenyl moiety requires activated reagents (e.g., HATU or EDC/NHS) to ensure high yields.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is essential to isolate intermediates. Confirmation via <sup>1</sup>H NMR and LC-MS is recommended at each step .

Q. How should researchers approach structural characterization of this compound to confirm regiochemistry and substituent orientation?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in sulfonamide or carbamate group orientation (as demonstrated for indole derivatives in ).
  • Spectroscopic Analysis :
  • <sup>1</sup>H NMR: Identify methyl groups (δ ~2.1–2.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm).
  • IR Spectroscopy: Confirm carbamate (C=O stretch ~1700 cm<sup>−1</sup>) and sulfonamide (S=O stretches ~1150–1350 cm<sup>−1</sup>).
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorogenic substrates to test sulfonamide-mediated inhibition of carbonic anhydrase or proteases.
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤10 µM to assess therapeutic potential.
  • Binding Studies : Surface plasmon resonance (SPR) to evaluate interactions with target proteins (e.g., kinases) .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Methodological Answer :

  • Dose-Response Curves : Perform IC50 determinations across multiple assays to distinguish false positives.
  • Off-Target Profiling : Use proteome-wide affinity pulldown assays to identify non-specific interactions.
  • Metabolic Stability : Assess liver microsome stability (e.g., human/rat) to rule out metabolite interference .

Q. What experimental frameworks are recommended for studying environmental fate and degradation pathways?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C to identify pH-dependent degradation products (e.g., via LC-HRMS).
  • Photolysis : Expose to UV light (λ = 254–365 nm) to simulate sunlight-driven degradation.
  • Biotic Transformation : Use soil/water microcosms to track microbial breakdown pathways (e.g., via <sup>13</sup>C isotopic labeling) .

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with sulfonamide-binding enzymes (e.g., carbonic anhydrase IX).
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics.
  • QSAR Analysis : Corporate substituent electronic parameters (Hammett σ) to optimize activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.